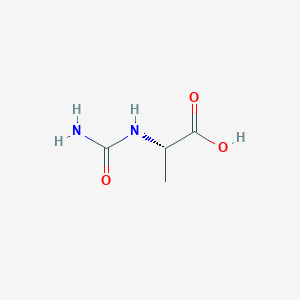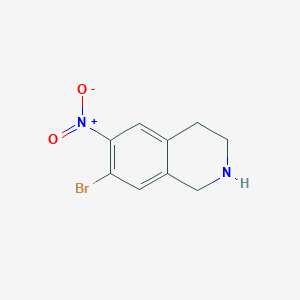
2-bromo-N-(2-chlorophenyl)propanamide
Übersicht
Beschreibung
2-bromo-N-(2-chlorophenyl)propanamide is a compound that has been studied for various applications, including its use in organic electro-optic and nonlinear optical materials. It has been synthesized and characterized using different spectroscopic techniques and crystallography. The compound has shown potential in polymerizations and as a fluorescent initiator in ATRP (Atom Transfer Radical Polymerization) . Additionally, it has been explored for its nonlinear optical properties and potential use in medicinal applications, such as inhibitors for COVID-19 protease .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of halogenated phenols with halogenated propanoic acids in the presence of a base, such as potassium or sodium carbonate, in a DMF (Dimethylformamide) medium at room temperature . The synthesis of this compound itself has been achieved through standard synthetic methods, followed by purification via repeated crystallization .
Molecular Structure Analysis
The molecular structure of this compound has been determined using single-crystal X-ray diffraction, which revealed that the crystal belongs to the monoclinic system . The compound's structure has been further confirmed by spectroscopic methods such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier-Transform Infrared Spectroscopy), and mass spectrometry .
Chemical Reactions Analysis
This compound has been used as a fluorescent ATRP initiator, demonstrating its reactivity in initiating polymerizations of acrylates . The related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, has been used in Pd-catalyzed Suzuki cross-coupling reactions to synthesize various derivatives, indicating the potential reactivity of the bromo and chloro substituents in cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical properties of this compound include its ability to form transparent crystals of optimum dimensions suitable for nonlinear optical applications . The chemical properties have been studied through various analyses, including vibrational spectroscopy, which provides information on the molecular vibrations and structure . The compound's electronic properties have been investigated using HOMO and LUMO analysis, which helps in understanding the charge transfer within the molecule . Additionally, the nonlinear optical properties and hyperpolarizability have been reported, which are important for electro-optic applications .
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
2-bromo-N-(2-chlorophenyl)propanamide has been studied for its potential in nonlinear optical (NLO) materials. Research has shown that it can be synthesized and purified by repeated crystallization, with single crystals grown through the slow evaporation technique. These crystals exhibit transparency and are suitable for characterizing using various techniques, such as UV-Vis, IR, NMR, and powder XRD. Its second harmonic generators (SHG) signal was detected using a fluorescence spectroscope, indicating its potential in electro-optic and NLO applications (Prabhu & Rao, 2001).
Antimicrobial Properties
The compound has been involved in studies focusing on its antibacterial and antifungal properties. Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment, which include variations of this compound, have been synthesized and tested for antimicrobial activity. These compounds have shown effectiveness against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Baranovskyi et al., 2018).
Chemical Synthesis and Structure Analysis
The compound has been a subject in studies related to chemical synthesis and molecular structure analysis. Investigations have been conducted on its synthesis, molecular structure, and properties such as dielectric and optical behavior. These studies involve detailed analysis using techniques like X-ray diffraction, spectroscopy, and computational methods to understand its structural and functional aspects in various applications, including materials science and chemistry (Srinivasan et al., 2006).
Potential in Material Science
In the field of material science, the compound has been utilized in the synthesis of new materials with specific properties. For instance, it has been part of the synthesis of fluorescent ATRP (Atom Transfer Radical Polymerization) initiators in polymerization processes, demonstrating its potential in the development of new polymeric materials with distinct fluorescent properties (Kulai & Mallet-Ladeira, 2016).
Environmental Impact Studies
Environmental studies have included this compound to assess its movement, retention, and impact in ecological systems like paddy-riverine wetlands. Such studies are crucial for understanding the environmental fate and potential ecological risks associated with the use of chemicals in agriculture and other industries (Perera et al., 1999).
Eigenschaften
IUPAC Name |
2-bromo-N-(2-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6(10)9(13)12-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCIPVPEDGFBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid](/img/structure/B3034520.png)
![2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3034521.png)
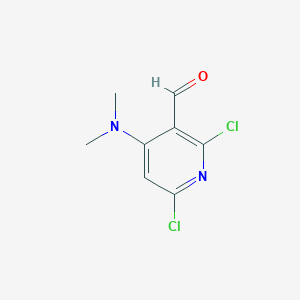
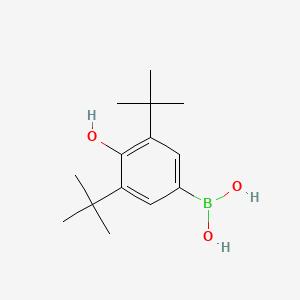
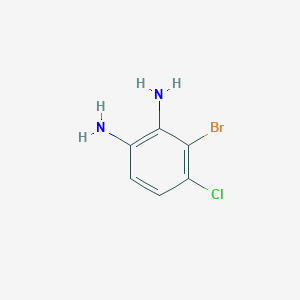

![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/structure/B3034529.png)
![2-[(5Z)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B3034530.png)
